molecular formula C19H16N2O3S B3002505 9-Methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866865-69-2

9-Methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B3002505
CAS No.: 866865-69-2
M. Wt: 352.41
InChI Key: ZVOJBDSIVBHIBI-UHFFFAOYSA-N
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Description

9-Methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrimidine ring and substituted with methoxy and thione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Pyrimidine Ring: The chromene intermediate is then reacted with a suitable amine and a carbonyl compound to form the pyrimidine ring through a cyclocondensation reaction.

    Methoxylation and Thionation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It is being investigated as a potential therapeutic agent for various diseases.

    Materials Science: Due to its unique structural properties, the compound is explored for use in the development of novel materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 9-Methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB).

    Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.

Uniqueness

9-Methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is unique due to its specific substitution pattern and the presence of both methoxy and thione groups, which contribute to its distinct chemical reactivity and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

9-methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-22-13-7-3-6-12(9-13)17-20-18-14(19(25)21-17)10-11-5-4-8-15(23-2)16(11)24-18/h3-9H,10H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOJBDSIVBHIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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